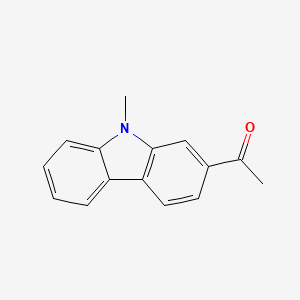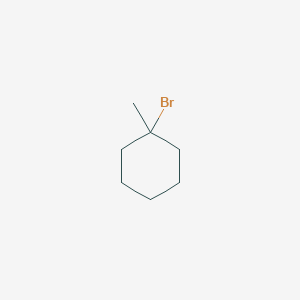
1-Bromo-1-methylcyclohexane
Descripción general
Descripción
1-Bromo-1-methylcyclohexane is a chemical compound with the molecular formula C7H13Br . It has an average mass of 177.082 Da and a monoisotopic mass of 176.020050 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 1-methylcyclohexene with HBr . Another method involves the reaction of this compound with NaOH in acetone . The exact synthesis process can vary depending on the specific requirements of the reaction.Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a bromine atom and a methyl group attached to the same carbon atom . The structure can be further analyzed using various spectroscopic techniques.Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with NaOH in acetone, where the bromine atom attacks the OH group on the cyclohexane molecule, forming Br-OH and H2O . The water molecule then reacts with the Br-OH to form HBr and OH-HBr .Aplicaciones Científicas De Investigación
Conformational Analysis
Kinetics and Mechanism of Heterolysis
Dvorko, Koshchii, and Ponomareva (2003, 2007) conducted extensive research on the kinetics and mechanism of monomolecular heterolysis of 1-bromo-1-methylcyclohexane. Their work includes comparative correlation analysis of solvation effects in the heterolysis process. This research provides valuable insights into the chemical behavior and reaction dynamics of this compound under various conditions (Dvorko, Koshchii, & Ponomareva, 2003); (Dvorko, Koshchii, & Ponomareva, 2007).
Free Radical Reactions
Liu (1956) investigated the reaction of Grignard reagents with 1-chloro-1-methylcyclohexane in the presence of cobaltous halide. Although not directly involving this compound, this study contributes to the broader understanding of reactions involving similar halogenated cyclohexane compounds (Liu, 1956).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-bromo-1-methylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXTQWTJYAQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500578 | |
| Record name | 1-Bromo-1-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-77-1 | |
| Record name | 1-Bromo-1-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-bromo-1-methylcyclohexane influence its reactivity in heterolysis reactions?
A1: The structure of this compound plays a significant role in its reactivity. [] Research has shown that the heterolysis rate of this compound is influenced by its conformational flexibility compared to the more rigid 1-bromo-1-methylcyclopentane. [] Additionally, the nature of the halogen atom (bromine in this case) impacts the activation parameters of heterolysis in different solvents. []
Q2: What is the role of solvent in the heterolysis of this compound?
A2: Solvent effects are crucial in the heterolysis of this compound. Studies have shown that the rate of heterolysis is influenced by the solvent's nucleophilicity. [, ] While the heterolysis rate of tertiary substrates like tert-butyl bromide decreases with increasing solvent nucleophilicity, secondary substrates like this compound show no such dependence. [] This difference arises from the mechanism of heterolysis and the formation of different ion pairs during the reaction. []
Q3: What insights have been gained from correlating solvation effects with the heterolysis rate of this compound?
A3: Correlation analysis of solvation effects has been instrumental in understanding the mechanism of heterolysis of this compound. [, ] These analyses have revealed the impact of solvent properties, such as polarity and polarizability, on the activation parameters of heterolysis. [] Additionally, comparisons with similar compounds like 1-bromo-1-methylcyclopentane and 2-bromo-2-methyladamantane have provided a deeper understanding of the role of substrate structure and solvation in heterolysis reactions. []
Q4: What are the implications of the absence of nucleophilic solvent assistance in the heterolysis of this compound?
A4: The lack of nucleophilic solvent assistance in the heterolysis of this compound suggests that the rate-determining step occurs before the involvement of the solvent in stabilizing the forming carbocation. [] This finding points towards a mechanism where the formation of a solvent-separated ion pair happens after the rate-limiting step. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



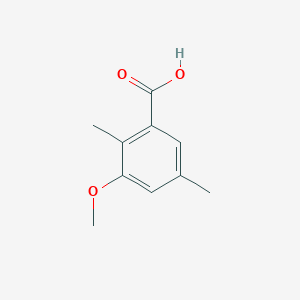
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B3058874.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,6-dimethoxybenzamide](/img/structure/B3058877.png)
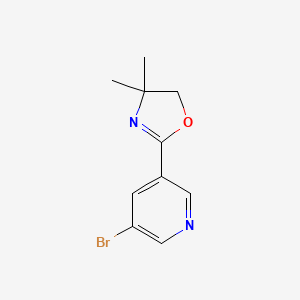
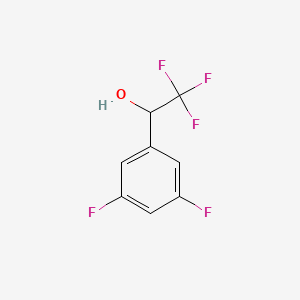


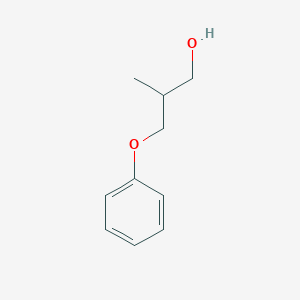
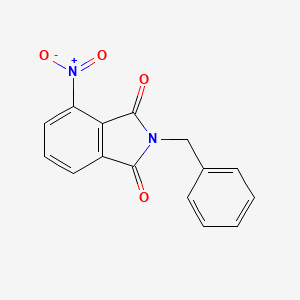
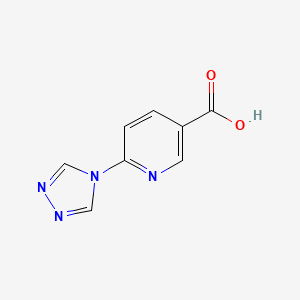
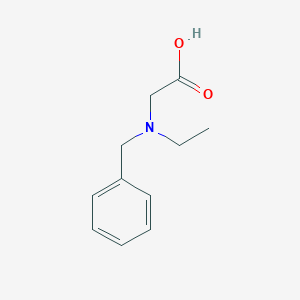
![1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl-](/img/structure/B3058892.png)
